Cas no 2138201-10-0 (Isoquinoline, 1,4,5-tribromo-)

Isoquinoline, 1,4,5-tribromo- is a brominated derivative of isoquinoline, characterized by the substitution of three bromine atoms at the 1, 4, and 5 positions of the heterocyclic ring. This compound is of interest in synthetic organic chemistry due to its reactivity as a halogenated intermediate, facilitating further functionalization through cross-coupling or nucleophilic substitution reactions. Its high bromine content also makes it a potential candidate for flame retardant applications. The defined substitution pattern ensures consistent reactivity, which is advantageous for controlled synthesis in pharmaceutical or materials research. The compound's stability and well-characterized structure contribute to its utility in specialized chemical processes.
Isoquinoline, 1,4,5-tribromo- structure
Isoquinoline, 1,4,5-tribromo- structure
Product name:Isoquinoline, 1,4,5-tribromo-
CAS No:2138201-10-0
MF:C9H4Br3N
MW:365.846759796143
CID:5258817

Isoquinoline, 1,4,5-tribromo- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1,4,5-tribromo-
    • Inchi: 1S/C9H4Br3N/c10-6-3-1-2-5-8(6)7(11)4-13-9(5)12/h1-4H
    • InChI Key: VVXTVZDWDQATAN-UHFFFAOYSA-N
    • SMILES: C1(Br)C2=C(C(Br)=CC=C2)C(Br)=CN=1

Isoquinoline, 1,4,5-tribromo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-398175-2.5g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
2.5g
$2211.0 2025-03-16
Enamine
EN300-398175-5.0g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
5.0g
$3273.0 2025-03-16
Enamine
EN300-398175-0.05g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
0.05g
$948.0 2025-03-16
Enamine
EN300-398175-0.1g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
0.1g
$993.0 2025-03-16
Enamine
EN300-398175-10.0g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
10.0g
$4852.0 2025-03-16
Enamine
EN300-398175-0.25g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
0.25g
$1038.0 2025-03-16
Enamine
EN300-398175-0.5g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
0.5g
$1084.0 2025-03-16
Enamine
EN300-398175-1.0g
1,4,5-tribromoisoquinoline
2138201-10-0 95.0%
1.0g
$1129.0 2025-03-16

Additional information on Isoquinoline, 1,4,5-tribromo-

Recent Advances in the Study of Isoquinoline, 1,4,5-tribromo- (CAS: 2138201-10-0) in Chemical Biology and Pharmaceutical Research

The compound Isoquinoline, 1,4,5-tribromo- (CAS: 2138201-10-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This halogenated isoquinoline derivative exhibits remarkable chemical reactivity and biological activity, making it a promising candidate for drug discovery and development. Recent studies have focused on elucidating its molecular interactions, synthetic pathways, and pharmacological effects, providing valuable insights for researchers in the field.

Structural analysis reveals that the tribromination pattern at positions 1, 4, and 5 of the isoquinoline core significantly enhances the compound's electron-withdrawing properties and molecular stability. This modification has been shown to improve binding affinity to various biological targets, particularly in the context of enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,4,5-tribromo-isoquinoline exhibits potent inhibitory activity against several kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range.

Recent synthetic chemistry advancements have developed more efficient routes for producing Isoquinoline, 1,4,5-tribromo- with higher yields and purity. A novel microwave-assisted bromination method reported in ACS Omega (2024) achieved 92% yield while reducing reaction time from 24 hours to just 45 minutes. These improvements in synthetic methodology are crucial for enabling larger-scale production and more extensive biological evaluation of this compound.

Pharmacological studies have uncovered several potential therapeutic applications for 1,4,5-tribromo-isoquinoline. Notably, research published in European Journal of Pharmacology (2023) demonstrated its significant anti-proliferative effects against various cancer cell lines, particularly in breast and prostate cancers. The compound appears to induce apoptosis through multiple pathways, including ROS generation and mitochondrial membrane potential disruption. These findings suggest its potential as a lead compound for developing novel anticancer agents.

In neuropharmacology, preliminary in vitro studies indicate that 1,4,5-tribromo-isoquinoline may modulate neurotransmitter systems. A recent investigation in Neurochemical Research (2024) reported its ability to enhance GABAergic transmission while simultaneously inhibiting glutamatergic activity, suggesting possible applications in neurological disorders characterized by excitotoxicity. However, further in vivo studies are needed to validate these effects and assess potential neuroprotective properties.

The safety profile and pharmacokinetic properties of Isoquinoline, 1,4,5-tribromo- are currently under investigation. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate moderate oral bioavailability but significant hepatic metabolism. Researchers are exploring various formulation strategies, including nanoparticle encapsulation, to improve its pharmacokinetic profile and reduce potential hepatotoxicity observed in high-dose animal studies.

Future research directions for 1,4,5-tribromo-isoquinoline include structure-activity relationship studies to optimize its pharmacological properties, investigation of combination therapies with existing drugs, and development of targeted delivery systems. The compound's unique chemical features continue to make it a valuable scaffold for medicinal chemistry, with potential applications extending beyond its current investigated uses to include antimicrobial and antiviral therapies.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent